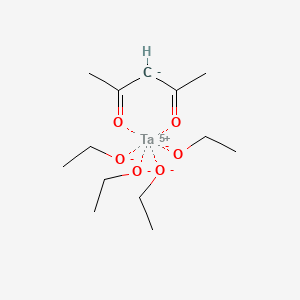
Tantalum(V) tetraethoxide 2,4-pentanedionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tantalum(V) tetraethoxide 2,4-pentanedionate is a chemical compound with the molecular formula C13H27O6Ta and a molecular weight of 460.30 g/mol . It is used primarily in research and industrial applications due to its unique chemical properties. This compound is known for its role in the synthesis of tantalum-based materials and its use in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tantalum(V) tetraethoxide 2,4-pentanedionate typically involves the reaction of tantalum(V) chloride with ethanol and 2,4-pentanedione under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. The general reaction scheme can be represented as follows:
TaCl5+4C2H5OH+C5H8O2→Ta(OCH2CH3)4(C5H7O2)+5HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Tantalum(V) tetraethoxide 2,4-pentanedionate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tantalum(V) oxide.
Reduction: It can be reduced to lower oxidation states of tantalum.
Substitution: The ethoxide and pentanedionate ligands can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids, bases, and reducing agents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield tantalum(V) oxide, while substitution reactions can produce a variety of tantalum complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Tantalum(V) tetraethoxide 2,4-pentanedionate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of tantalum-based materials, such as tantalum oxides and nitrides, which are important in catalysis and materials science.
Biology: The compound is used in the preparation of bio-compatible tantalum coatings for medical implants.
Medicine: Tantalum-based compounds are investigated for their potential use in drug delivery systems and diagnostic imaging.
Industry: It is used in the production of high-performance materials for electronics, aerospace, and other advanced technologies.
Wirkmechanismus
The mechanism of action of Tantalum(V) tetraethoxide 2,4-pentanedionate involves its ability to form stable complexes with various ligands. The compound can interact with molecular targets through coordination bonds, influencing the reactivity and properties of the resulting complexes. The specific pathways and molecular targets depend on the nature of the ligands and the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tantalum(V) ethoxide: Similar in structure but lacks the pentanedionate ligand.
Tantalum(V) chloride: A precursor used in the synthesis of Tantalum(V) tetraethoxide 2,4-pentanedionate.
Tantalum(V) isopropoxide: Another tantalum alkoxide with different alkoxide ligands.
Uniqueness
This compound is unique due to the presence of both ethoxide and pentanedionate ligands, which provide distinct reactivity and stability compared to other tantalum compounds. This combination of ligands allows for versatile applications in various fields, making it a valuable compound in research and industry.
Eigenschaften
Molekularformel |
C13H27O6Ta |
|---|---|
Molekulargewicht |
460.30 g/mol |
IUPAC-Name |
ethanolate;pentane-2,4-dione;tantalum(5+) |
InChI |
InChI=1S/C5H7O2.4C2H5O.Ta/c1-4(6)3-5(2)7;4*1-2-3;/h3H,1-2H3;4*2H2,1H3;/q5*-1;+5 |
InChI-Schlüssel |
HTWGBTIPUDBODI-UHFFFAOYSA-N |
Kanonische SMILES |
CC[O-].CC[O-].CC[O-].CC[O-].CC(=O)[CH-]C(=O)C.[Ta+5] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


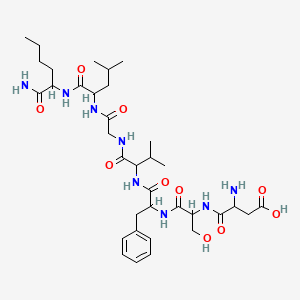
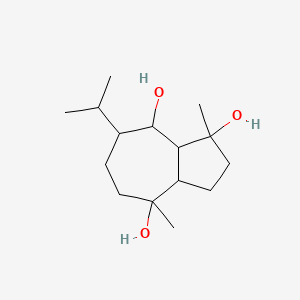
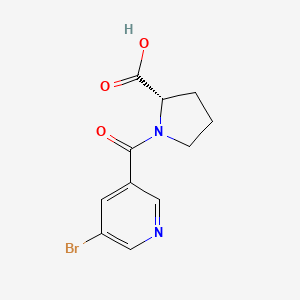
![5-[[1-[[1-[[1-[[1-[[2-[[6-amino-1-[2-[[1-[[2-[[6-amino-1-[[6-amino-1-[(4-carbamimidamido-1-carboxybutyl)amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B12325972.png)
![2-[Carboxy-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B12325977.png)
![2-[1-(7-Hydroxy-10,13-dimethyl-1-oxo-4,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)ethyl]-4-methyl-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydropyran-6-one](/img/structure/B12325980.png)

![7-[[2-(2-Amino-1,3-thiazol-4-yl)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12326011.png)
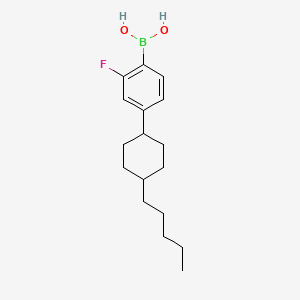
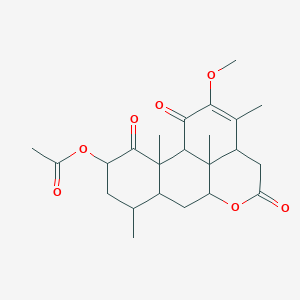
![1,2-Pyrrolidinedicarboxylic acid, 2-[(3,4-dichlorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12326023.png)
![Carbamic acid, [(1S)-2-cyclohexyl-1-[(2S,4R)-tetrahydro-4-(1-hydroxy-1-methylethyl)-5-oxo-2-furanyl]ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B12326026.png)
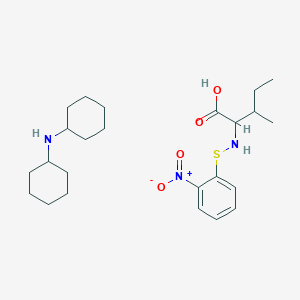
![3,4,7,8,9,10-Hexahydrobenzo[c]cinnolin-1(2H)-one oxime](/img/structure/B12326036.png)
